molecular formula C17H12BrN3OS B7752802 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one

Cat. No.: B7752802
M. Wt: 386.3 g/mol
InChI Key: BQLKKGXOKNZQAB-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole intermediate, which is then coupled with a bromophenyl derivative. The final step involves the formation of the pyrrolone ring through cyclization reactions under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzothiazole or pyrrolone rings.

    Reduction: Reduction reactions can be used to alter the bromophenyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one distinguishes it from similar compounds, potentially enhancing its reactivity and making it a more potent candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS/c18-10-5-7-11(8-6-10)21-9-13(22)15(16(21)19)17-20-12-3-1-2-4-14(12)23-17/h1-8H,9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKKGXOKNZQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)Br)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)Br)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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